7-(2-chlorophenyl)-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
“7-(2-chlorophenyl)-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione” is a complex organic compound that belongs to the class of diazino pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2-chlorophenyl)-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione” typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, thiourea, and ethyl acetoacetate. The reaction conditions may involve:
Step 1: Condensation of 2-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide to form the intermediate.
Step 2: Cyclization of the intermediate with ethyl acetoacetate under acidic conditions to form the diazino pyrimidine core.
Step 3: Introduction of the hydroxyethyl group through nucleophilic substitution using ethylene oxide.
Step 4: Final purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“7-(2-chlorophenyl)-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione” can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Ammonia, thiols, sodium hydroxide.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted diazino pyrimidines.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
Possible use in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of “7-(2-chlorophenyl)-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-chlorophenyl)-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- 7-(2-bromophenyl)-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- 7-(2-fluorophenyl)-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
Uniqueness
The presence of the 2-chlorophenyl group and the hydroxyethyl sulfanyl group in “this compound” may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
7-(2-chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S/c1-20-13-11(15(23)21(2)16(20)24)14(25-8-7-22)19-12(18-13)9-5-3-4-6-10(9)17/h3-6,22H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVGHYZKQHPRTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCCO)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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